molecular formula C34H26O8 B1662646 Vialinin A CAS No. 858134-23-3

Vialinin A

Cat. No.: B1662646
CAS No.: 858134-23-3
M. Wt: 562.6 g/mol
InChI Key: NOJUKCRPSUMHQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vialinin A, a para-terphenyl derivative isolated from Thelephora fungi, has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) and ubiquitin-specific peptidase 5 (USP5) . These enzymes belong to a family of cysteine proteases responsible for the cleavage of ubiquitin residues on proteins .

Mode of Action

This compound interacts with its targets, USP4 and USP5, by binding to their active sites, thereby inhibiting their enzymatic activity . The binding site for this compound on USP4 is located around residue V98 within the domain in the USP segment . This interaction leads to the blockade of USP4 and USP5, contributing to the anti-inflammatory and anticancer properties of this compound .

Biochemical Pathways

The inhibition of USP4 and USP5 by this compound affects various cellular and biological processes. As deubiquitinating enzymes (DUBs), USP4 and USP5 are critically implicated in processes such as TGF-β response, NFκB signaling, and splicing . In pathological situations like inflammatory diseases and cancer, the expression of these enzymes is often deregulated, frequently enhanced, and uncontrolled .

Result of Action

The inhibition of USP4 and USP5 by this compound leads to molecular and cellular effects that contribute to its anti-inflammatory and anticancer properties . For instance, this compound has been shown to alleviate oxidative stress and neuronal injuries after ischemic stroke by accelerating Keap1 degradation through inhibiting USP4-mediated deubiquitination .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vialinin A can be synthesized from sesamol through a series of reactions. The key steps include:

    Double Suzuki-Miyaura Coupling: This reaction involves the coupling of electron-rich aryl triflate with phenylboronic acid.

    De-methoxymethylation: This step is mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    Oxidative Removal of Methylene Acetal: This is achieved using lead tetraacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential large-scale production. The use of common reagents and conditions in organic synthesis suggests that industrial production could be feasible with optimization.

Types of Reactions:

    Oxidation: this compound exhibits strong antioxidant properties, indicating its involvement in redox reactions.

    Substitution: The presence of multiple hydroxyl groups on the benzene rings allows for various substitution reactions.

Common Reagents and Conditions:

Major Products:

  • The primary product of these reactions is this compound itself, which is synthesized through the aforementioned steps.

Comparison with Similar Compounds

Uniqueness of Vialinin A: this compound stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Vialinin A is a bioactive compound derived from the edible mushrooms Thelephora vialis and T. terrestris. It belongs to the class of p-terphenyl compounds and has garnered attention for its significant biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiangiogenic properties, as well as its potential therapeutic applications.

Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical in mitigating oxidative stress-related damage in cells. Research indicates that it effectively reduces reactive oxygen species (ROS) levels and lipid peroxidation markers such as malondialdehyde (MDA) in human umbilical vascular endothelial cells (HUVECs). The compound inhibits VEGF-induced oxidative stress, thereby protecting endothelial cells from damage associated with neovascularization .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), in various cell models. In a study involving rat basophilic leukemia (RBL-2H3) cells, this compound demonstrated an IC50 value of 0.09 nM for TNF-α release inhibition, indicating its potency as an anti-inflammatory agent . This inhibition occurs through the suppression of ubiquitin-specific peptidase 5 (USP5), which plays a crucial role in TNF-α production and release .

Antiangiogenic Activity

This compound's antiangiogenic properties were highlighted in studies where it inhibited VEGF-induced endothelial cell proliferation and migration. In vivo assays using a Matrigel plug model demonstrated that this compound significantly reduced new blood vessel formation, evidenced by decreased expression of CD31 and von Willebrand factor (vWF) in treated mice . These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment by preventing tumor-induced angiogenesis.

Cytotoxic Effects on Cancer Cells

This compound has also been identified as a cytotoxic agent against various cancer cell lines. Specifically, it has been shown to decrease cell viability in human colonic carcinoma cells, indicating its potential role as an anticancer compound . The mechanism involves the inhibition of tumor cell growth through its antioxidant and anti-inflammatory activities.

Study 1: Inhibition of TNF-α Production

In a controlled study, this compound was administered to RBL-2H3 cells to assess its impact on TNF-α production. Results indicated a significant reduction in TNF-α levels with increasing concentrations of this compound, demonstrating its dose-dependent efficacy .

Concentration (nM)TNF-α Release (%)
0.0180
0.0550
0.0920

Study 2: Antiangiogenic Effects

A study examining the effects of this compound on HUVECs revealed that pretreatment with the compound inhibited VEGF-induced tube formation and migration. The results were quantified using tube formation assays:

TreatmentTube Formation (mm)
Control150
This compound (1 µM)90
This compound (5 µM)30

Study 3: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of this compound on human colonic carcinoma cells showed a marked decrease in cell viability:

Concentration (µM)Cell Viability (%)
0.170
140
1010

Properties

IUPAC Name

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUKCRPSUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468621
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858134-23-3
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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